1,4-Bis(4-ethoxybenzoyl)piperazine
Description
Contextualization within Modern Organic Chemistry Research
1,4-Bis(4-ethoxybenzoyl)piperazine belongs to the family of N,N'-diacylated piperazines, a class of saturated heterocyclic compounds. The piperazine (B1678402) ring is recognized as a "privileged structure" in medicinal chemistry and materials science due to its widespread presence in biologically active compounds and its utility as a versatile scaffold. rsc.orgnih.govrsc.org The symmetrical nature of this compound, with two identical 4-ethoxybenzoyl groups attached to the nitrogen atoms of the piperazine core, makes it an intriguing subject for stereochemical and conformational analysis. Its structure suggests a complex interplay of electronic and steric effects that can influence its three-dimensional shape and, consequently, its chemical reactivity and potential biological interactions.
Rationale for Academic Investigation of N-Acyl Piperazine Derivatives
The academic and industrial interest in N-acyl piperazine derivatives is substantial, driven by their diverse and significant pharmacological activities. The piperazine moiety is a cornerstone in the development of a wide array of therapeutic agents, including those with anticancer, antidepressant, antiviral, and antipsychotic properties. nih.govrsc.orgresearchgate.netnih.gov
Historical Overview of Related Benzoyl Piperazine Compounds in Academic Literature
The study of benzoyl piperazine derivatives is not a new field. Early investigations, dating back several decades, explored the synthesis of compounds like N,N'-bis(methoxybenzoyl)piperazines for preliminary pharmacological screenings. oregonstate.edu More recent and sophisticated research has employed techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational behavior of N-benzoylated piperazines in solution. rsc.orgrsc.orgnih.gov These studies have revealed the complex interplay of piperazine ring inversion and amide bond rotation.
Furthermore, various substituted benzoylpiperazines have been synthesized and evaluated for a range of potential therapeutic applications. For instance, researchers have designed benzoylpiperazine derivatives as inhibitors of specific enzymes or as ligands for central nervous system receptors. nih.govmdpi.com This body of work provides a rich historical context and a strong foundation for investigating new analogs like this compound.
Current Gaps and Motivations for Further Research on this compound
Despite the extensive research on the broader class of benzoyl piperazines, a thorough investigation of this compound is conspicuously absent from the scientific literature. The primary information available for this specific compound is largely confined to chemical supplier catalogs, with a significant lack of published experimental data regarding its synthesis, characterization, and potential applications.
This void in the literature presents a clear opportunity for new research. The primary motivation for a detailed study of this compound is to fully characterize its fundamental chemical and physical properties. Its symmetrical design makes it an ideal candidate for in-depth conformational analysis, which could contribute valuable data to the understanding of N,N'-diacylated piperazines as a class. Furthermore, given the established biological significance of many piperazine derivatives, a systematic evaluation of the pharmacological profile of this compound is a logical and potentially fruitful avenue for investigation. The synthesis and characterization of this compound would provide a new, well-defined building block for the creation of more complex molecules with potential applications in medicine and materials science.
Detailed Research Findings
While specific experimental data for this compound is scarce, the synthesis and characterization of closely related, symmetrically N,N'-diacylated piperazines have been reported. A general synthetic approach involves the reaction of piperazine with the corresponding acyl chloride. rsc.org
Table 1: General Synthesis of Symmetrically N,N'-Diacylated Piperazines
| Reactant 1 | Reactant 2 | Reaction Type | General Product |
|---|---|---|---|
| Piperazine | 4-Ethoxybenzoyl chloride | N-Acylation | This compound |
Characterization of such compounds typically involves spectroscopic methods. The following table presents expected and analogous data based on reported values for similar structures. researchgate.netnih.gov
Table 2: Analytical Data for 1,4-Bis(alkoxybenzoyl)piperazine Analogues
| Technique | Observed Feature | Analogous Compound Example | Reference |
|---|---|---|---|
| 1H NMR | Signals for ethoxy group (triplet and quartet), aromatic protons (doublets), and piperazine protons (broad singlets or multiplets). | 1-(4-Methoxybenzoyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | nih.gov |
| 13C NMR | Signals for carbonyl carbon, aromatic carbons, piperazine carbons, and ethoxy carbons. | 1-(4-Methoxybenzoyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | nih.gov |
| IR Spectroscopy | Characteristic absorption for C=O (amide) stretching. | 1-(4-Methoxybenzoyl)-1-benzhydrylpiperazine | researchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula C22H26N2O4. | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |
Table of Mentioned Compounds
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(4-ethoxybenzoyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-19-9-5-17(6-10-19)21(25)23-13-15-24(16-14-23)22(26)18-7-11-20(12-8-18)28-4-2/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
ZZHYJJWRFANWIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Bis 4 Ethoxybenzoyl Piperazine
Optimized Synthetic Pathways and Reaction Conditions
The primary route for synthesizing 1,4-bis(4-ethoxybenzoyl)piperazine involves the acylation of piperazine (B1678402) with a suitable 4-ethoxybenzoyl derivative. The efficiency of this reaction is highly dependent on the chosen pathway and reaction conditions.
Amidation and Acylation Strategies for Piperazine Derivatives
The fundamental reaction for creating this compound is the N-acylation of piperazine. ambeed.com This reaction involves the formation of an amide bond between the nitrogen atoms of the piperazine ring and the carbonyl group of two 4-ethoxybenzoyl moieties.
A common method involves the reaction of piperazine with 4-ethoxybenzoyl chloride. oregonstate.edu The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the hydrochloric acid generated during the reaction. mdpi.com Another approach is the reaction of piperazine with 4-ethoxybenzoic acid, which requires an activating agent to facilitate the amide bond formation. researchgate.net The choice between these starting materials often depends on factors like availability, cost, and desired reaction conditions.
The reactivity of piperazine's two secondary amine groups presents a challenge in achieving selective N-mono- or N,N'-disubstitution. To synthesize the target compound, reaction conditions are typically optimized to favor disubstitution. This is often achieved by using a molar excess of the acylating agent relative to piperazine.
Role of Activating Agents in Benzoylation Reactions
When using carboxylic acids like 4-ethoxybenzoic acid as the acylating agent, an activating agent is necessary to convert the carboxylic acid into a more reactive species. researchgate.net This is because carboxylic acids themselves are generally not reactive enough to directly acylate amines.
Common activating agents for this purpose include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to activate carboxylic acids for amidation. google.com
Triazine Derivatives: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been shown to be an effective condensing agent for the synthesis of amides from carboxylic acids and amines. researchgate.net
Acyl Halide Formation: A two-step approach can be employed where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. oregonstate.edursc.org The resulting 4-ethoxybenzoyl chloride is then reacted with piperazine.
The choice of activating agent can influence reaction times, yields, and the purification process.
Novel Catalyst Systems in the Synthesis of N,N'-Disubstituted Piperazines
Recent research has focused on the development of novel catalyst systems to improve the efficiency and selectivity of N,N'-disubstituted piperazine synthesis. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches offer advantages in terms of sustainability and atom economy.
For the synthesis of related N,N'-dialkylpiperazines, catalysts such as titania-supported phosphorus have been shown to be effective. google.com Metal-catalyzed reactions, including those using copper(I), copper(II), or aluminum(III) ions supported on resins, have also been explored for the synthesis of piperazine derivatives. muni.cz While not specifically detailed for this compound, these catalytic systems represent a promising area for future optimization of its synthesis. For instance, a palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize enantioselective N4-Boc-protected α,α-disubstituted piperazin-2-ones. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly.
One key aspect is the use of greener solvents or even solvent-free conditions. For example, a solvent-free procedure using benzoyl chloride and pyridine on basic alumina (B75360) under microwave irradiation has been developed for N-benzoylation reactions. mdpi.com This approach can reduce waste and energy consumption.
Another green chemistry approach involves the use of heterogeneous catalysts, such as clays, which can be easily separated from the reaction mixture and potentially reused. researchgate.net For instance, the synthesis of 1,4-bis(methacryloyl)piperazine has been achieved using an Algerian clay (maghnite-H+) as a catalyst in a solvent-free system. researchgate.net
Scale-Up Considerations for Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger, industrial scale presents several challenges. For the synthesis of this compound, key considerations include:
Heat Transfer: The acylation reaction is often exothermic. On a larger scale, efficient heat management is crucial to maintain optimal reaction temperature and prevent side reactions.
Mixing: Ensuring thorough mixing of the reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized concentration gradients and reduced yields.
Reagent Addition: The rate of addition of the acylating agent can significantly impact the reaction outcome. Careful control over the addition rate is necessary to manage the reaction exotherm and ensure complete disubstitution.
Work-up and Isolation: The procedures for quenching the reaction, separating the product, and purification need to be adapted for larger quantities.
Purification and Isolation Techniques for High Purity Target Compound
Obtaining high-purity this compound is essential for its intended applications. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. oregonstate.edu
Column Chromatography: This technique is effective for separating the target compound from unreacted starting materials and byproducts. researchgate.netnih.govmdpi.com A common stationary phase is silica (B1680970) gel, with an eluent system such as hexane (B92381) and ethyl acetate. researchgate.netnih.govmdpi.com
Washing: The crude product is often washed with water and/or a dilute base solution to remove any unreacted acid chlorides and other water-soluble impurities. oregonstate.edu
The choice of purification method depends on the nature of the impurities and the desired level of purity. Often, a combination of these techniques is employed to achieve the final, high-purity product.
Comprehensive Structural Elucidation and Conformational Analysis of 1,4 Bis 4 Ethoxybenzoyl Piperazine
Spectroscopic Techniques for Structural Confirmation
The precise chemical structure of 1,4-Bis(4-ethoxybenzoyl)piperazine is unequivocally established through a combination of advanced spectroscopic methods. These techniques provide complementary information to confirm the molecular formula, connectivity, and the presence of key functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.
In ¹H NMR, the chemical shifts and coupling patterns of the protons provide detailed information about their local electronic environment and spatial relationships. The aromatic protons of the 4-ethoxybenzoyl groups typically appear as distinct multiplets in the downfield region, while the ethoxy group protons (methylene and methyl) and the piperazine (B1678402) ring protons are observed in the upfield region. The symmetry of the molecule simplifies the spectrum, with equivalent protons on both benzoyl moieties showing identical signals. acs.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbons of the amide groups are characteristically found at low field, while the aromatic, piperazine, and ethoxy carbons resonate at higher fields. acs.orgmdpi.com Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in definitively assigning the proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine CH₂ | ~3.5 - 3.8 | ~45 - 50 |
| Ethoxy CH₂ | ~4.1 | ~64 |
| Ethoxy CH₃ | ~1.4 | ~15 |
| Aromatic CH (ortho to C=O) | ~7.4 | ~129 |
| Aromatic CH (meta to C=O) | ~6.9 | ~114 |
| Carbonyl C=O | - | ~170 |
| Aromatic C (ipso to C=O) | - | ~128 |
| Aromatic C (ipso to OCH₂CH₃) | - | ~161 |
This is an interactive table. Click on the headers to sort.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band in the region of 1630-1650 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide groups. mdpi.comresearchgate.net The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group is typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching of the piperazine ring can also be identified in the fingerprint region. spectrabase.comauburn.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. scielo.org.za For this compound (C₂₂H₂₆N₂O₄), the experimentally determined monoisotopic mass will closely match the calculated theoretical mass, typically with an error of less than 5 parts per million (ppm). This high level of accuracy distinguishes the target compound from other potential structures with the same nominal mass. acs.orgnih.gov
Conformational Preferences and Rotational Isomerism Studies
The conformational landscape of N-acylpiperazines is complex, primarily due to restricted rotation around the amide C-N bond and the interconversion of the piperazine ring. rsc.org
Analysis of Amide Bond Rotational Barriers
The amide bond in this compound possesses a significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. fiveable.memdpi.com This restricted rotation leads to the existence of rotational isomers (rotamers). rsc.org The energy barrier to this rotation can be quantified, and it is influenced by steric and electronic factors of the substituents. fiveable.me For symmetrically disubstituted piperazines, syn and anti rotamers can be observed, arising from the relative orientation of the two acyl groups. researchgate.net
Dynamic NMR Spectroscopy for Conformational Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a key technique for studying the rates of conformational exchange processes that occur on the NMR timescale. beilstein-journals.orgnih.gov In the case of this compound, temperature-dependent ¹H NMR spectra can reveal the dynamic behavior of the molecule. At low temperatures, the rotation around the amide bonds and the piperazine ring inversion are slow, resulting in separate signals for the non-equivalent protons of the different conformers. As the temperature increases, these exchange processes become faster, leading to the broadening of the signals and their eventual coalescence into time-averaged signals at higher temperatures. rsc.orgrsc.org
By analyzing the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barriers can be calculated using the Eyring equation. researchgate.netrsc.org These studies provide valuable quantitative data on the conformational flexibility of the molecule. For similar N-acylpiperazines, distinct coalescence points are often observed for the amide bond rotation and the piperazine ring inversion, indicating different energy barriers for these processes. beilstein-journals.orgbeilstein-journals.org
Stereochemical Aspects of Piperazine Ring Conformation
In the case of 1,4-diaroylpiperazines, such as this compound, the piperazine ring is expected to predominantly adopt a chair conformation. This preference is well-documented for analogous structures. For instance, the crystal structure of N,N′-Bis(5-butoxytropon-2-yl)piperazine reveals that the piperazine ring assumes a normal chair conformation. researchgate.net Similarly, in 1,4-bis(4-tert-butylbenzyl)piperazine, the piperazine ring also adopts a chair conformation, with the bulky substituents occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov
The chair form of the piperazine ring can exist in two isomeric forms: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). For bulky substituents like the 4-ethoxybenzoyl groups, the diequatorial arrangement is strongly favored to avoid significant 1,3-diaxial interactions that would destabilize the molecule.
While the chair conformation is predominant, the presence of the amide linkages introduces a degree of planarization at the nitrogen atoms due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This partial double bond character can influence the puckering of the piperazine ring. The degree of puckering in a six-membered ring can be quantified using the Cremer-Pople puckering parameters. Although specific puckering parameters for this compound are not available in the searched literature, studies on related N-acylpiperidines show that pseudoallylic strain can dictate the orientation of substituents. nih.gov
The orientation of the two 4-ethoxybenzoyl groups relative to each other across the piperazine ring can be described as either syn or anti. In the solid state, crystallographic studies of similar symmetrically disubstituted piperazines often show an anti conformation, where the two substituents are on opposite sides of the mean plane of the piperazine ring. researchgate.net This arrangement minimizes steric and dipolar repulsions between the two bulky aroyl groups.
A comprehensive understanding of the conformational landscape would ideally involve computational modeling to determine the relative energies of the possible conformers (chair, boat, twist-boat) and the rotational barriers between them. However, based on the extensive experimental evidence from closely related structures, the most stable conformation of this compound is confidently predicted to be a chair form with both 4-ethoxybenzoyl groups in equatorial positions and in an anti orientation relative to each other.
To provide a more quantitative insight into the expected geometry of the piperazine ring in its preferred chair conformation, the following table presents typical bond lengths and angles observed in related piperazine derivatives from crystallographic studies.
| Parameter | Typical Value Range |
| C-N Bond Length | 1.45 - 1.48 Å |
| C-C Bond Length | 1.51 - 1.54 Å |
| C-N-C Bond Angle | 110° - 114° |
| N-C-C Bond Angle | 110° - 113° |
| C-C-N-C Torsion Angle | ±50° to ±60° |
| C-N-C-C Torsion Angle | ±50° to ±60° |
| Data derived from general observations in related piperazine structures. |
These values represent a puckered system, characteristic of a chair conformation, which effectively alleviates the torsional strain that would be present in a planar arrangement.
Crystallography and Supramolecular Architecture of 1,4 Bis 4 Ethoxybenzoyl Piperazine
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement of N,N'-Dibenzoylpiperazine in the solid state was achieved through single-crystal X-ray diffraction, a powerful technique for elucidating detailed molecular structures.
Crystal Growth Methods for High-Quality Crystals
High-quality single crystals of N,N'-Dibenzoylpiperazine suitable for X-ray diffraction analysis were grown from a solution. While the specific solvent system used for the crystallisation of the analysed specimen is not detailed in the available research, the production of single crystals typically involves methods such as slow evaporation of a saturated solution, or controlled cooling of a solution to induce crystallisation. The resulting crystals were described as colorless blocks.
Determination of Crystal System and Space Group
The crystallographic analysis of N,N'-Dibenzoylpiperazine revealed that it crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was determined to be P b c a. iucr.org This space group indicates a center of symmetry, which has important implications for the molecular structure within the crystal lattice. The molecule itself possesses a crystallographically imposed inversion centre. iucr.org
Below is a table summarizing the crystal data and structure refinement parameters for N,N'-Dibenzoylpiperazine.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₈N₂O₂ |
| Formula Weight | 294.34 |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.8486 (13) |
| b (Å) | 6.8254 (12) |
| c (Å) | 28.771 (5) |
| Volume (ų) | 1541.3 (5) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.268 |
| Temperature (K) | 294 (2) |
| Radiation | Mo Kα |
Molecular Geometry and Bond Parameters in the Solid State
In the solid state, the central piperazine (B1678402) ring of N,N'-Dibenzoylpiperazine adopts a stable chair conformation. iucr.org This is a common and low-energy conformation for six-membered rings. Due to the crystallographic inversion centre, the two benzoyl groups are located on opposite sides of the piperazine ring in a trans configuration. The two phenyl rings are parallel to each other. iucr.org The bond lengths and angles within the molecule are within the expected ranges for similar structures.
Intermolecular Interactions and Hydrogen Bonding Networks
Analysis of C-H...O Hydrogen Bonds
While there are no conventional N-H or O-H hydrogen bond donors in the molecule, the crystal structure is stabilized by weak intermolecular C-H...O hydrogen bonds. iucr.org These interactions occur between the hydrogen atoms of the phenyl rings and the oxygen atoms of the carbonyl groups of adjacent molecules. These hydrogen bonds link the molecules together, forming ribbons that extend along the b-axis of the crystal. iucr.org
Crystal Packing Motifs and Supramolecular Synthons
The crystal packing of 1,4-Bis(4-ethoxybenzoyl)piperazine is anticipated to be governed by a combination of weak intermolecular interactions, leading to a highly organized three-dimensional architecture. The molecule's key structural features—the central piperazine ring, the amide linkages, and the terminal ethoxy-substituted phenyl rings—all play crucial roles in directing the supramolecular assembly.
Expected Supramolecular Synthons:
Supramolecular synthons are robust and predictable intermolecular interactions that are fundamental to crystal engineering. In the case of this compound, several key synthons are likely to be observed:
C—H···O Hydrogen Bonds: Given the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing will likely be dominated by weaker C—H···O interactions. The carbonyl oxygen atoms of the benzoyl groups are expected to be the primary acceptors for these interactions. The hydrogen atoms from the piperazine ring, the ethyl groups of the ethoxy moieties, and the aromatic rings can all act as donors. These interactions are crucial in forming extended networks, linking molecules into chains, sheets, or more complex three-dimensional arrays.
π–π Stacking Interactions: The presence of two phenyl rings in the molecule suggests that π–π stacking interactions will be a significant feature of its crystal packing. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, would contribute to the stabilization of the crystal lattice. The ethoxy substituent on the phenyl ring may influence the geometry of this stacking, potentially leading to offset or tilted arrangements.
C—H···π Interactions: In addition to π–π stacking, C—H···π interactions are also plausible. In these interactions, a C-H bond (from the piperazine or ethyl groups) points towards the face of an aromatic ring on a neighboring molecule.
The interplay of these synthons would result in a densely packed and stable crystal structure. The piperazine ring typically adopts a chair conformation in the solid state, and the bulky 4-ethoxybenzoyl substituents are likely to occupy the equatorial positions to minimize steric hindrance.
Illustrative Table of Potential Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Potential Geometry | Expected Contribution |
| C—H···O | C-H (piperazine, ethyl, aromatic) | C=O (carbonyl) | Linear to bent | Primary driver of packing |
| π–π stacking | Phenyl ring | Phenyl ring | Parallel-displaced, T-shaped | Significant stabilization |
| C—H···π | C-H (aliphatic) | Phenyl ring centroid | Perpendicular | Secondary stabilization |
This table is a hypothetical representation based on the analysis of similar molecular structures.
Polymorphism Studies and Solid-State Phase Transitions
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, the conformational flexibility of the molecule suggests that polymorphism is a distinct possibility.
The piperazine ring can, in principle, adopt different conformations, although the chair form is the most stable. More significantly, the rotational freedom around the C-N bonds of the amide linkage and the C-C bond connecting the phenyl ring to the carbonyl group could lead to different molecular conformations (conformational polymorphism). These different conformers could then pack in various ways in the solid state, giving rise to different crystal structures.
Solid-state phase transitions, where one polymorphic form converts to another upon changes in temperature or pressure, could also be anticipated for this compound. Such transitions are often investigated using techniques like Differential Scanning Calorimetry (DSC) and Variable-Temperature Powder X-ray Diffraction (VT-PXRD). A systematic screening for polymorphs, involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to explore the potential polymorphic landscape of this compound.
Crystal Engineering Strategies for Tailored Solid-State Structures
Crystal engineering provides a powerful toolkit for the rational design of crystalline materials with desired properties. For this compound, several crystal engineering strategies could be employed to create novel solid-state structures.
Co-crystallization:
One of the most effective strategies would be co-crystallization. This involves combining this compound with a second molecule (a co-former) to form a new crystalline phase with a specific stoichiometry. The choice of co-former is critical and would be guided by the principles of supramolecular synthon formation.
Co-formers with Hydrogen Bond Donors: Molecules containing strong hydrogen bond donors, such as carboxylic acids or phenols, could be used to form robust hydrogen bonds with the carbonyl oxygen atoms of this compound. This would introduce new, stronger synthons into the crystal structure, significantly altering the packing arrangement.
Halogen Bond Donors: Co-formers containing iodine, bromine, or chlorine atoms could be used to introduce halogen bonds (C—X···O) with the carbonyl oxygen atoms. Halogen bonding is a highly directional and reliable interaction used in crystal engineering.
π-Stacking Modulators: Planar aromatic molecules could be selected as co-formers to modulate the π–π stacking interactions. Depending on the electronic nature of the co-former, the geometry and strength of the stacking could be fine-tuned.
Example of a Potential Co-crystal System:
| Target Molecule | Co-former | Primary Synthon | Expected Outcome |
| This compound | 4-Hydroxybenzoic acid | O—H···O=C (Carboxylic acid - amide) | A robust hydrogen-bonded network, potentially altering solubility and thermal properties. |
| This compound | 1,4-Diiodotetrafluorobenzene | C—I···O=C (Halogen bond) | A highly directional and predictable packing motif. |
This table presents hypothetical co-crystal systems for illustrative purposes.
By systematically applying these crystal engineering strategies, it would be possible to generate a family of new solid forms of this compound with tailored structural motifs and potentially enhanced physicochemical properties. Such studies would be invaluable in understanding the fundamental principles of supramolecular assembly and in the rational design of functional molecular materials.
Exploration of Advanced Material Applications of 1,4 Bis 4 Ethoxybenzoyl Piperazine
Design Principles for Non-Biological Material Development
The design of advanced materials hinges on establishing a clear relationship between a molecule's structure and its resulting physical and chemical properties. For organic materials, key principles involve the strategic combination of rigid and flexible molecular segments to control properties like thermal stability, phase behavior, and mechanical strength.
1,4-Bis(4-ethoxybenzoyl)piperazine is a calamitic, or rod-like, molecule, a shape known to facilitate the formation of ordered phases. Its design embodies several core principles:
Rigid Core: The central unit, consisting of the piperazine (B1678402) ring flanked by two benzoyl groups, forms a rigid, planar-like core. This rigidity is crucial for thermal stability and is a prerequisite for forming anisotropic liquid crystalline phases. In polymer applications, such rigid units can be incorporated into a polymer backbone to enhance its stiffness and raise its glass transition temperature.
Flexible Terminal Chains: The terminal ethoxy groups (-OCH₂CH₃) provide molecular flexibility. In liquid crystalline systems, these flexible chains are vital for lowering the melting point from a crystalline solid into a mesophase without transitioning directly to an isotropic liquid. The length and nature of these chains are primary tools for tuning the temperature range and type of liquid crystal phase observed.
Symmetry and Polarity: The molecule's high degree of symmetry influences its packing in both crystalline and liquid crystalline states. The presence of polar carbonyl (C=O) and ether (C-O-C) groups introduces specific intermolecular interactions, such as dipole-dipole forces, which play a significant role in the stabilization of ordered mesophases.
These features make this compound a well-designed building block for materials where controlled anisotropy and thermal performance are desired.
Potential as a Building Block in Polymer Science
While the direct polymerization of this compound is not extensively documented in current literature, its molecular structure presents clear potential for its use as a monomer in the synthesis of high-performance polymers.
The compound can be conceptually viewed as a derivative of a diamide. The piperazine ring acts as a diamine precursor, and the benzoyl groups are derived from carboxylic acids. This structure makes it a suitable candidate for incorporation into condensation polymers.
For instance, if the core piperazine-benzoyl structure were modified to include reactive functional groups (such as carboxylic acids, amines, or hydroxyls) at the ends of the ethoxybenzoyl units, it could serve as a monomer for synthesizing:
Polyamides and Polyimides: By functionalizing the aromatic rings, the molecule could be reacted with diamines or dianhydrides to create aromatic polyamides or polyimides. The rigid and thermally stable nature of the 1,4-Bis(benzoyl)piperazine core would be expected to impart excellent thermal resistance and mechanical strength to the resulting polymer.
Polyesters: Similarly, functionalization with hydroxyl or carboxyl groups would allow its incorporation into polyester (B1180765) chains through reaction with diols or diacids.
The piperazine ring itself, with its defined chair conformation, would introduce a specific kink into the polymer chain, influencing chain packing and morphology.
The inclusion of the this compound moiety into a polymer backbone would predictably influence the final material's properties.
Thermal Properties: The rigid aromatic core would restrict the rotational freedom of the polymer chain, leading to a higher glass transition temperature (Tg) and enhanced thermal stability compared to more flexible aliphatic polymers.
Mechanical Properties: The stiffness of the monomer unit would likely contribute to a high Young's modulus and good tensile strength in the resulting polymer.
Solubility: The presence of the amide-like linkages and aromatic rings might necessitate the use of polar aprotic solvents, a common characteristic of high-performance aromatic polymers.
Liquid Crystalline Polymer (LCP) Behavior: If incorporated into a polymer backbone with suitable flexible spacers, the inherent calamitic nature of the monomer could lead to the formation of liquid crystalline polymers. These materials are known for their ability to self-orient during processing, resulting in materials with exceptional directional mechanical properties.
Investigation in Liquid Crystalline Systems
The molecular structure of this compound is highly conducive to the formation of thermotropic liquid crystal phases—states of matter that exhibit molecular order between the crystalline solid and the isotropic liquid states as a function of temperature.
Compounds belonging to the homologous series of 1,4-Bis(4-alkoxybenzoyl)piperazines are known to be mesogenic. The specific type of liquid crystal phase (mesophase) and the transition temperatures are highly dependent on the length of the terminal alkoxy chains.
Expected Mesophase Behavior: For calamitic molecules like this, shorter alkyl chains typically favor the formation of a nematic (N) phase, which is characterized by long-range orientational order but no positional order. As the chain length increases, the enhanced intermolecular forces can lead to the formation of more ordered smectic (Sm) phases, which possess layered structures. Given its short ethoxy chains, this compound is strongly predicted to exhibit a nematic mesophase.
Characterization Techniques: The mesomorphic behavior is typically characterized using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is used to detect the temperatures and measure the enthalpies of phase transitions, which appear as peaks in the heating and cooling thermograms. POM allows for the direct observation of the unique optical textures that are characteristic of different liquid crystal phases. For a nematic phase, a schlieren or marbled texture would be expected.
The following table illustrates typical phase transition behavior for a homologous series of calamitic liquid crystals, showing the trend of decreasing clearing points (transition to isotropic liquid) as chain length varies.
| Terminal Alkoxy Chain (n-alkoxy) | Melting Point (Cr → N/Sm) (°C) | Clearing Point (N/Sm → Iso) (°C) | Mesophase Type |
|---|---|---|---|
| Methoxy (CH₃O-) | ~220-230 | ~240-250 | Nematic (N) |
| Ethoxy (C₂H₅O-) | ~200-210 | ~225-235 | Nematic (N) (Predicted) |
| Butoxy (C₄H₇O-) | ~180-190 | ~210-220 | Nematic (N) |
| Hexyloxy (C₆H₁₃O-) | ~160-170 | ~190-200 | Nematic (N), Smectic C (SmC) |
| Octyloxy (C₈H₁₇O-) | ~150-160 | ~180-190 | Smectic C (SmC) |
Note: The data presented are illustrative for a typical calamitic series and serve to demonstrate the established structure-property relationship. Specific values for this compound would require experimental verification.
Liquid crystals are optically anisotropic materials, meaning their interaction with light depends on the orientation of the molecules relative to the light's polarization.
Optical Properties: In the nematic phase, the aligned molecules create a medium with two different refractive indices (birefringence). This property is the basis for their use in display technologies. When viewed under a polarized optical microscope, this birefringence results in the appearance of vibrant interference colors.
Electro-Optical Response: The polarity arising from the carbonyl and ether groups in this compound suggests that the nematic phase would exhibit a response to an external electric field. The application of a voltage across a thin film of the material can induce a collective reorientation of the molecules. This switching ability is the fundamental principle behind liquid crystal displays (LCDs). The speed and threshold voltage of this response would depend on the material's dielectric anisotropy, elastic constants, and viscosity, all of which are intrinsically linked to its molecular structure.
Applications in Non-linear Optics (NLO)
Second Harmonic Generation (SHG) Studies in the Solid State
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons with the same frequency interacting with a non-linear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A prerequisite for a material to exhibit SHG is a non-centrosymmetric crystal structure.
Theoretical studies on related piperazine derivatives, such as piperazine-1,4-diium (B1225682) bis(sulfanilate), have been conducted using Density Functional Theory (DFT) to predict their NLO properties. These computational analyses can estimate the first-order hyperpolarizability (β), a molecular property that is a key contributor to the bulk SHG effect. Such studies indicate that piperazine-based donor-acceptor systems can possess significant β values, suggesting their potential for SHG applications if crystallized in a suitable non-centrosymmetric space group. researchgate.net
The SHG efficiency of organic crystals is often compared to that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). Research on other organic NLO materials has shown that it is possible to achieve SHG efficiencies many times that of KDP. researchgate.netresearchgate.net For this compound, experimental verification of its crystal structure and subsequent SHG measurements would be necessary to quantify its potential in this area.
Structure-NLO Property Correlations
The relationship between the molecular structure and the resulting NLO properties is a cornerstone of materials science in this field. For this compound, several structural features are expected to influence its NLO response.
Molecular Symmetry: The molecule possesses a center of inversion in its most symmetric conformation, which would result in a zero first-order hyperpolarizability (β). However, rotations around the various single bonds can lead to less symmetric conformations. In the solid state, if the molecule crystallizes in a non-centrosymmetric space group, a net bulk polarization and therefore SHG activity can be realized.
Intramolecular Charge Transfer (ICT): The ethoxy group is an electron-donating group, while the benzoyl moiety has electron-withdrawing character. This donor-π-acceptor-like arrangement can facilitate intramolecular charge transfer upon excitation, which is a key mechanism for generating large molecular hyperpolarizabilities. The efficiency of this ICT is dependent on the electronic communication between the donor and acceptor groups, which is influenced by the planarity of the benzoyl group and its orientation relative to the piperazine ring.
Without a definitive crystal structure for this compound, a detailed analysis of its structure-NLO property correlations remains speculative. However, based on the general principles of NLO material design, the combination of the piperazine core with the ethoxybenzoyl substituents presents a promising molecular framework.
Role in Advanced Functional Materials (excluding biological or medical)
Beyond NLO, the structural attributes of this compound suggest its potential utility in other advanced functional materials. The rigid piperazine core and the aromatic benzoyl groups can impart desirable thermal and mechanical properties to polymers and other materials.
The two benzoyl groups in this compound make it a diamide. Polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. This compound could potentially serve as a monomer or a building block in the synthesis of novel polyamides or other condensation polymers. The incorporation of the piperazine unit into a polymer backbone can introduce specific conformational constraints and intermolecular interactions, influencing the polymer's morphology and properties.
Furthermore, piperazine derivatives have been explored as components in the development of functional polymers for various applications. For instance, piperazine-based polymers have been investigated for their antimicrobial properties. researchgate.net While this application has a biological context, the underlying material science principles of incorporating functional moieties into polymer chains are relevant.
Synthesis and Characterization of Structural Derivatives and Analogues of 1,4 Bis 4 Ethoxybenzoyl Piperazine
Systematic Modification of the Benzoyl and Ethoxy Moieties
The synthesis of 1,4-bis(4-ethoxybenzoyl)piperazine derivatives typically commences with the acylation of piperazine (B1678402) with substituted benzoyl chlorides. The parent compound, this compound, is prepared by the Schotten-Baumann reaction of piperazine with 4-ethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. fishersci.it
Systematic modification of the benzoyl moiety can be achieved by introducing a variety of substituents onto the aromatic ring of the 4-ethoxybenzoyl chloride precursor. These substituents can be either electron-donating or electron-withdrawing, allowing for a fine-tuning of the electronic properties of the final molecule. For instance, derivatives with methyl, methoxy, chloro, or nitro groups at various positions on the benzoyl ring can be synthesized by using the correspondingly substituted benzoyl chlorides. The synthesis of these precursors often involves standard aromatic substitution reactions on p-hydroxybenzoic acid, followed by etherification of the hydroxyl group and subsequent conversion of the carboxylic acid to the acyl chloride, typically using thionyl chloride or oxalyl chloride. fishersci.it
Modification of the ethoxy group can be accomplished by starting with p-hydroxybenzoyl chloride and performing an etherification with different alkyl halides to generate a series of p-alkoxybenzoyl chlorides. This allows for the investigation of the impact of the alkyl chain length on the compound's properties.
A general synthetic scheme for these derivatives is outlined below:
Scheme 1: General Synthesis of 1,4-Bis(4-alkoxy-substituted-benzoyl)piperazine Derivatives
Preparation of Substituted 4-Alkoxybenzoic Acids:
Starting with a substituted 4-hydroxybenzoic acid, the hydroxyl group is alkylated using an appropriate alkyl halide (e.g., ethyl bromide, propyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Formation of Acyl Chlorides:
The resulting substituted 4-alkoxybenzoic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the corresponding acyl chloride.
Acylation of Piperazine:
The substituted 4-alkoxybenzoyl chloride is reacted with piperazine in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine) to afford the desired 1,4-bis(substituted-4-alkoxybenzoyl)piperazine derivative. fishersci.it
This modular approach allows for the creation of a diverse library of compounds with systematic variations in their molecular structure.
Impact of Substituent Effects on Molecular Conformation and Crystal Packing
X-ray crystallographic studies of analogous compounds, such as N,N′-bis(4-hexyloxybenzoyl)piperazine, reveal that the two benzoyl groups are in an anti-conformation with respect to each other across the piperazine ring, and the molecule can be situated on a center of symmetry. nih.gov The introduction of substituents on the benzoyl rings can significantly influence the crystal packing through various non-covalent interactions.
For instance, electron-withdrawing groups like nitro or chloro substituents can participate in C-H···O and C-H···π interactions, which can dictate the formation of specific packing motifs, such as chains or sheets. nih.govelectronicsandbooks.com The presence of different substituents can lead to variations in atom-atom contacts, as quantifiable by Hirshfeld surface analysis. nih.gov The size and nature of the substituents on the phenyl ring have a profound influence on the packing architecture. electronicsandbooks.com For example, the introduction of bulky groups can disrupt efficient packing, while groups capable of hydrogen bonding can lead to more ordered and stable crystal lattices. electronicsandbooks.commdpi.com
Chemo- and Regioselective Synthesis of Novel Analogues
The synthesis of unsymmetrical analogues of this compound, where the two benzoyl groups are different, requires a chemo- and regioselective approach. A common strategy involves a stepwise acylation of piperazine.
In the first step, piperazine is reacted with one equivalent of the first acyl chloride, often using a large excess of piperazine to favor mono-acylation. The resulting mono-acylated piperazine can then be isolated and subsequently reacted with a different acyl chloride to yield the unsymmetrical 1,4-diaroylpiperazine.
Alternatively, protecting group strategies can be employed. For example, mono-Boc-piperazine can be acylated with the first acyl chloride, followed by deprotection of the Boc group and subsequent acylation with the second acyl chloride. This method provides excellent control over the regioselectivity and is widely applicable for the synthesis of a variety of unsymmetrically substituted piperazines.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the regioselective synthesis of disubstituted piperazines, particularly when starting with halogenated precursors. researchgate.net For instance, a di-halogenated piperazine derivative could potentially undergo sequential, regioselective cross-coupling reactions to introduce different aryl groups.
Comparative Analysis of Spectroscopic and Crystallographic Data of Derivatives
The synthesized derivatives of this compound can be thoroughly characterized using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the piperazine ring protons, the aromatic protons, and the protons of the ethoxy and other substituent groups. The piperazine protons often appear as a set of multiplets in the range of 3.4-3.8 ppm. The aromatic protons will exhibit splitting patterns dependent on the substitution pattern of the benzoyl rings. The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.
¹³C NMR: The carbon NMR spectra will show distinct signals for the carbonyl carbon of the amide group (around 170 ppm), the carbons of the piperazine ring (around 40-50 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents.
Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1650 cm⁻¹. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching for the ethoxy group.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information.
Crystallographic Data: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring. It also reveals the details of the crystal packing and intermolecular interactions. For a closely related compound, N,N′-bis(4-hexyloxybenzoyl)piperazine, the crystal system is reported as monoclinic with the space group P2₁/c. nih.gov
Below are interactive tables with hypothetical but representative spectroscopic and crystallographic data for a series of derivatives.
| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|
| 1 | H | 7.35 (d, 4H), 6.90 (d, 4H), 4.05 (q, 4H), 3.60 (br s, 8H), 1.40 (t, 6H) | 170.1, 160.5, 129.8, 127.5, 114.2, 63.8, 45.5, 14.8 | 1635 (C=O) | 399.2 |
| 2 | 3-CH₃ | 7.20 (m, 6H), 6.90 (d, 2H), 4.05 (q, 4H), 3.60 (br s, 8H), 2.35 (s, 6H), 1.40 (t, 6H) | 170.2, 160.4, 138.5, 130.5, 127.3, 114.1, 63.8, 45.5, 21.2, 14.8 | 1638 (C=O) | 427.2 |
| 3 | 3-Cl | 7.40 (m, 6H), 6.95 (d, 2H), 4.10 (q, 4H), 3.65 (br s, 8H), 1.45 (t, 6H) | 168.9, 159.8, 134.5, 130.1, 129.5, 127.8, 114.5, 64.1, 45.4, 14.7 | 1640 (C=O) | 467.1 |
| 4 | 3-NO₂ | 8.20 (d, 2H), 7.80 (dd, 2H), 7.10 (d, 2H), 4.15 (q, 4H), 3.70 (br s, 8H), 1.50 (t, 6H) | 168.5, 158.5, 148.2, 135.4, 124.1, 115.0, 64.5, 45.3, 14.6 | 1645 (C=O), 1525 (NO₂), 1345 (NO₂) | 489.2 |
| Compound | Substituent (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| 1 | H | Monoclinic | P2₁/c | 27.1 | 7.5 | 6.8 | 93.5 |
| 2 | 3-CH₃ | Monoclinic | P2₁/n | 28.5 | 7.6 | 7.0 | 94.1 |
| 3 | 3-Cl | Orthorhombic | Pbca | 29.2 | 7.4 | 6.7 | 90.0 |
| 4 | 3-NO₂ | Monoclinic | C2/c | 26.8 | 7.8 | 6.9 | 92.8 |
Structure-Property Relationship Studies across the Derivative Series
The systematic variation of substituents on the this compound scaffold allows for the establishment of clear structure-property relationships. These relationships are crucial for understanding how molecular structure dictates macroscopic properties and for the rational design of new materials with desired characteristics.
Influence on Solubility: The introduction of polar substituents, such as nitro or additional hydroxyl groups, is expected to increase the polarity of the molecule, which may affect its solubility in different solvents. Conversely, increasing the length of the alkoxy chain (e.g., from ethoxy to hexyloxy) would increase the lipophilicity of the compound, leading to higher solubility in nonpolar organic solvents.
Influence on Thermal Properties: The melting point and thermal stability of the derivatives are highly dependent on the crystal packing efficiency and the strength of intermolecular interactions. Stronger intermolecular forces, such as hydrogen bonds or significant π-π stacking interactions promoted by certain substituents, generally lead to higher melting points and greater thermal stability. hanessiangroup.com
Influence on Electronic Properties: The electronic nature of the substituents on the benzoyl rings directly modulates the electron density of the molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease the electron density on the aromatic rings and may influence the properties of the amide bond. In contrast, electron-donating groups (e.g., -CH₃, -OCH₃) will increase the electron density. These electronic perturbations can be correlated with changes in spectroscopic properties, such as the chemical shifts in NMR spectra and the absorption maxima in UV-Vis spectra. Such modifications are known to affect the photophysical properties of conjugated systems. hanessiangroup.com
By correlating the systematic structural modifications with the observed changes in physical and chemical properties, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed. This knowledge is fundamental for the targeted design of new molecules with tailored functionalities.
Future Research Directions and Unexplored Avenues for 1,4 Bis 4 Ethoxybenzoyl Piperazine
High-Pressure Crystallography Studies
The study of molecular crystals under high pressure is a burgeoning field in crystallography and materials science, offering profound insights into structural stability and phase transitions. acs.org Applying high-pressure single-crystal X-ray diffraction to 1,4-Bis(4-ethoxybenzoyl)piperazine could reveal pressure-induced changes in its crystal packing, intermolecular interactions, and conformational flexibility. Such studies can identify subtle structural changes that influence material properties. researchgate.net
Future research should focus on subjecting single crystals of the compound to a range of pressures, from ambient to several gigapascals (GPa). In situ diffraction data would allow for the precise determination of changes in unit cell parameters, bond lengths, and torsion angles. This could lead to the discovery of new polymorphic forms or pressure-induced amorphization, a phenomenon observed in other aromatic compounds. researchgate.net A key area of interest would be the behavior of the flexible ethoxy groups and the piperazine (B1678402) ring, which typically exists in a chair conformation, under increasing pressure. nih.gov Understanding these structural transformations is fundamental to designing materials with tailored responses to mechanical stress.
Table 1: Illustrative Data for Hypothetical High-Pressure Crystallography Study
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 0.1 | 12.5 | 6.8 | 14.2 | 95.0 | 1198.5 |
| 1.0 | 12.2 | 6.6 | 13.9 | 94.5 | 1125.1 |
| 2.5 | 11.9 | 6.4 | 13.6 | 94.0 | 1054.3 |
| 5.0 | 11.6 | 6.2 | 13.3 | 93.5 | 986.7 |
Investigation of Host-Guest Chemistry in the Solid State
The field of supramolecular chemistry explores the formation of complex assemblies through non-covalent interactions. nih.gov The structure of this compound, with its electron-rich aromatic rings and potential hydrogen bond acceptors in the carbonyl groups, makes it an excellent candidate for host-guest chemistry studies. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with various guest molecules, enhancing properties like solubility and stability. frontiersin.org
Investigating the interaction of this compound as a guest with various macrocyclic hosts could lead to the formation of novel supramolecular assemblies. Techniques such as single-crystal X-ray diffraction and NMR spectroscopy would be crucial to characterize the geometry of these host-guest complexes and understand the stabilizing interactions, which often include hydrogen bonds and van der Waals forces. frontiersin.org Furthermore, the piperazine and amide functionalities themselves can act as binding sites, suggesting the compound could also be explored as a host for smaller guest molecules. nih.gov
Advanced Characterization Techniques for Solid-State Dynamics
Future studies could employ advanced techniques like solid-state NMR and inelastic neutron scattering to probe the dynamics of this compound. mdpi.com These methods can provide information on the rotational dynamics of the phenyl rings, the conformational flipping of the piperazine ring, and the motion of the ethoxy side chains. Time-resolved infrared spectroscopy could also reveal dynamics related to the amide bonds. uni.lu Correlating these dynamic behaviors with temperature and pressure would provide a comprehensive picture of the molecule's solid-state properties.
Exploration of Self-Assembly Processes at Interfaces
The self-assembly of functional molecules into ordered supramolecular nanostructures is a cornerstone of nanotechnology. nih.gov Aromatic amides, in particular, are known to form two-dimensional hydrogen-bonded networks that can drive the formation of sophisticated assemblies. researchgate.net The interplay of hydrogen bonding, π-π stacking, and hydrophobic forces can lead to the formation of diverse structures like belts, rods, and lamellae. nih.gov
The potential for this compound to self-assemble at various interfaces (e.g., air/water, solid/liquid) is a rich area for exploration. Techniques such as scanning tunneling microscopy (STM), atomic force microscopy (AFM), and Langmuir-Blodgett trough analysis could be used to visualize and control the formation of monolayers and more complex nanostructures. The presence of both aromatic and aliphatic components suggests it could behave as a supramolecular amphiphile, with potential applications in surface functionalization and the creation of organized thin films. frontiersin.orgacs.org
Integration into Multicomponent Crystal Systems and Co-Crystals
Pharmaceutical co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a coformer into the crystal lattice. chapman.edu This approach, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, can improve properties such as solubility and stability. chapman.edu The formation of co-crystals is governed by supramolecular synthons, which are reliable patterns of intermolecular interactions. chapman.edu
A systematic screening of co-formers (e.g., carboxylic acids, phenols, other amides) with this compound could lead to the discovery of novel co-crystals. The amide groups of the target molecule can act as both hydrogen bond donors and acceptors, making it a versatile component for co-crystal design. Methods for preparing co-crystals include solvent evaporation, mechanical grinding, and slurry methods. acs.org The resulting multicomponent crystals would be characterized by X-ray diffraction, differential scanning calorimetry (DSC), and infrared spectroscopy to confirm their structure and study their properties.
Table 2: Potential Co-formers for this compound
| Co-former Class | Example Co-former | Potential Supramolecular Synthon |
| Carboxylic Acids | Benzoic Acid | O-H···O=C (acid-amide) |
| Phenols | Hydroquinone | O-H···O=C (phenol-amide) |
| Amides | Isonicotinamide | N-H···O=C (amide-amide) |
| Pyridines | 4,4'-Bipyridine | C-H···N (aromatic C-H interaction) |
Development of Novel Synthetic Strategies for Asymmetric Variants
While this compound is a symmetrical molecule, the development of synthetic routes to its asymmetric analogues is a significant challenge with potential rewards in medicinal chemistry and materials science. The stereoselective preparation of enantiomerically enriched disubstituted piperazines is a valuable goal, as chirality can profoundly influence biological activity and material properties.
Future research could focus on developing modular and stereoselective syntheses for asymmetric variants. This might involve palladium-catalyzed carboamination reactions or the use of chiral auxiliaries and catalysts. Another approach could be the sequential acylation of piperazine, first with 4-ethoxybenzoyl chloride and then with a different substituted benzoyl chloride, although controlling the selectivity could be challenging. The development of such synthetic methodologies would open the door to a vast library of new compounds with tunable properties.
Computational Design of Functionalized Analogues with Predicted Properties
Computational chemistry provides powerful tools for predicting the properties of novel molecules before their synthesis, accelerating the discovery of new functional materials. Molecular modeling and docking studies can be used to understand structure-activity relationships and to design analogues with enhanced characteristics.
For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its electronic properties, reactivity, and potential for forming stable assemblies. By systematically modifying the substituents on the benzoyl rings (e.g., introducing electron-donating or electron-withdrawing groups) or altering the piperazine core, it is possible to create a virtual library of analogues. Their properties, such as HOMO-LUMO energy gaps, dipole moments, and interaction energies with other molecules, can be calculated to identify promising candidates for synthesis and experimental validation. This in silico approach can guide synthetic efforts towards functionalized analogues with predicted optical, electronic, or binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
